tert-butyl N-(3-cyanocyclobutyl)carbamate
Overview
Description
tert-butyl N-(3-cyanocyclobutyl)carbamate: is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-cyanocyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable 3-cyanocyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and 3-cyanocyclobutylamine under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3-cyanocyclobutyl)carbamate can undergo oxidation reactions, particularly at the cyanocyclobutyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the nitrile group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-(3-cyanocyclobutyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a protecting group for amines in peptide synthesis.
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyanocyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanocyclobutyl group provides additional binding interactions, enhancing the compound’s selectivity and potency.
Comparison with Similar Compounds
- tert-butyl N-(3-phenylmethoxycyclobutyl)carbamate
- tert-butyl N-(3-aminocyclobutyl)carbamate
- tert-butyl N-(3-methylcyclobutyl)carbamate
Uniqueness: tert-butyl N-(3-cyanocyclobutyl)carbamate is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in synthetic and medicinal chemistry.
Biological Activity
tert-butyl N-(3-cyanocyclobutyl)carbamate is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a tert-butyl group attached to a cyanocyclobutyl moiety through a carbamate linkage, allows it to interact with various biological targets, making it a valuable compound for studying enzyme interactions and drug development.
- Molecular Formula : C₁₀H₁₆N₂O₂
- Molecular Weight : 196.25 g/mol
- CAS Number : 1799727-32-4
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate functional group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The presence of the cyanocyclobutyl group enhances the compound's binding affinity and selectivity towards specific molecular targets.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes. This property is particularly useful in drug discovery, where enzyme inhibitors are sought after for therapeutic applications. The compound's ability to selectively inhibit enzymes can be attributed to its structural features, which allow for specific interactions with active sites.
Interaction with Biological Macromolecules
The compound has been studied for its potential interactions with proteins and nucleic acids. These interactions can influence various biochemical pathways, making it a candidate for further investigation in the context of disease mechanisms and therapeutic interventions.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as a lead compound for developing enzyme inhibitors .
- Pharmacological Applications :
-
Structural Activity Relationship (SAR) :
- Comparative studies with structurally similar compounds revealed that modifications to the cyanocyclobutyl group significantly affect biological activity. This information is crucial for optimizing the compound's efficacy and selectivity in future drug design efforts .
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
tert-butyl N-(3-phenylmethoxycyclobutyl)carbamate | Similar carbamate structure with phenoxy group | Enhanced lipophilicity |
tert-butyl N-(3-aminocyclobutyl)carbamate | Contains amino group | Increased solubility |
tert-butyl N-(3-methylcyclobutyl)carbamate | Methyl substitution on cyclobutyl | Variation in biological activity |
The unique characteristics of this compound, particularly its cyanocyclobutyl moiety, distinguish it from other carbamates and contribute to its specific biological activities.
Properties
IUPAC Name |
tert-butyl N-(3-cyanocyclobutyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUKEYZJVYABFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393180-29-4 | |
Record name | tert-butyl N-(3-cyanocyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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